molecular formula C17H19FN2O2 B1385100 N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide CAS No. 1020057-17-3

N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide

Cat. No. B1385100
CAS RN: 1020057-17-3
M. Wt: 302.34 g/mol
InChI Key: DPZVGYXCRVKUGE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide, also known as NBFB, is a fluorinated amino acid derivative that has been widely studied for its various biological activities. It is a small molecule that contains both an amide and a phenyl ring, and has been used as a synthetic intermediate in the synthesis of peptide-based drugs. NBFB has been studied for its potential applications in a variety of areas, including cancer therapy, drug delivery, and drug discovery.

Scientific Research Applications

Novel Crystalline Forms and Therapeutic Applications

A study by Norman (2008) discusses the use of a compound structurally similar to N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide, focusing on its novel crystalline forms. This compound, a NK1/NK2 antagonist, is potentially useful in treating various disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Cytotoxicity and Reduction Chemistry

Palmer et al. (1995) investigated a bioreductive drug with selective toxicity for hypoxic cells, which shares some structural similarities with this compound. The study highlights the compound's reduction chemistry and its potential cytotoxic effects, which may be relevant for similar compounds (Palmer et al., 1995).

Synthesis and Characterization for Research Chemicals

McLaughlin et al. (2016) discuss the synthesis and characterization of a research chemical structurally related to this compound. This research highlights the importance of accurate identification and characterization in the development of new chemicals for scientific research (McLaughlin et al., 2016).

Fluorescence Studies and Biological Applications

Matwijczuk et al. (2015) conducted fluorescence analysis of a compound related to this compound, revealing dual fluorescence in certain environments. This finding is significant for understanding the fluorescence properties of similar compounds and their potential applications in biological samples (Matwijczuk et al., 2015).

Synthesis and Applications in Nucleic Acid Research

Beijer et al. (1990) describe the synthesis of oligoribonucleotides using a protecting group structurally related to this compound. The study discusses the significance of these compounds in RNA biochemistry, indicating potential applications in genetic research and molecular biology (Beijer et al., 1990).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-2-3-10-22-16-7-5-4-6-13(16)17(21)20-15-11-12(19)8-9-14(15)18/h4-9,11H,2-3,10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVGYXCRVKUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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